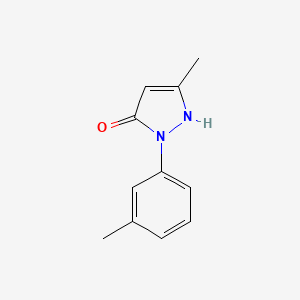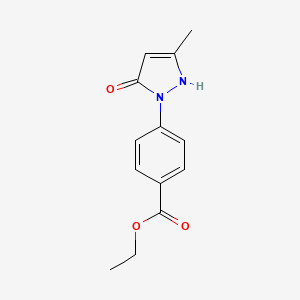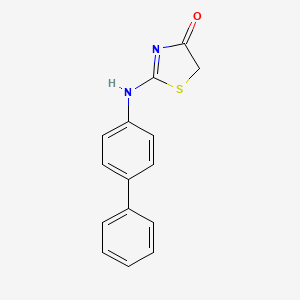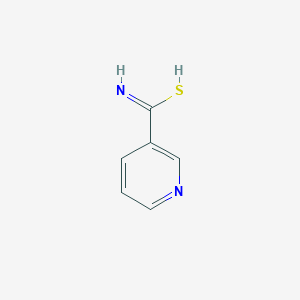
pyridine-3-carboximidothioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “pyridine-3-carboximidothioic acid” is known as trimethylsulfoxonium iodide. This compound is a sulfoxonium salt and is used primarily in organic synthesis. It is known for its role in generating dimethyloxosulfonium methylide, which is a useful reagent in the preparation of epoxides .
准备方法
Trimethylsulfoxonium iodide can be synthesized through the reaction of dimethyl sulfoxide with iodomethane. The reaction proceeds as follows:
(CH3)2SO+CH3I→(CH3)3SO+I−
This reaction typically occurs under mild conditions and results in the formation of trimethylsulfoxonium iodide .
化学反应分析
Trimethylsulfoxonium iodide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form sulfides.
Substitution: It can undergo nucleophilic substitution reactions.
Formation of Dimethyloxosulfonium Methylide: When reacted with sodium hydride, trimethylsulfoxonium iodide forms dimethyloxosulfonium methylide, which is used as a methylene-transfer reagent in the preparation of epoxides.
科学研究应用
Trimethylsulfoxonium iodide has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly epoxides.
Chemical Biology: It is used in the study of biological processes that involve sulfoxonium compounds.
Medicinal Chemistry: It is used in the development of pharmaceuticals and other bioactive compounds.
Industrial Applications: It is used in the production of various chemicals and materials.
作用机制
The primary mechanism of action of trimethylsulfoxonium iodide involves its conversion to dimethyloxosulfonium methylide. This conversion occurs through the reaction with a strong base, such as sodium hydride. The resulting dimethyloxosulfonium methylide acts as a methylene-transfer reagent, facilitating the formation of epoxides and other compounds .
相似化合物的比较
Trimethylsulfoxonium iodide can be compared to other sulfoxonium salts, such as dimethylsulfoxonium chloride and dimethylsulfoxonium bromide. While these compounds share similar chemical properties, trimethylsulfoxonium iodide is unique in its ability to generate dimethyloxosulfonium methylide, making it particularly useful in organic synthesis .
Similar Compounds
- Dimethylsulfoxonium chloride
- Dimethylsulfoxonium bromide
- Dimethylsulfoxonium fluoride
These compounds are similar in structure and reactivity but differ in their specific applications and reactivity profiles .
属性
IUPAC Name |
pyridine-3-carboximidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWBMZWDJAZPPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[3-(Dimethylamino)phenoxy]benzenemethanamine](/img/structure/B7762354.png)
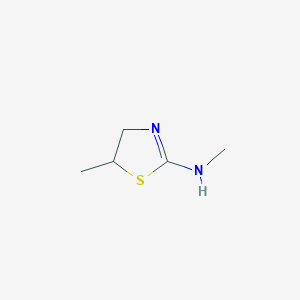
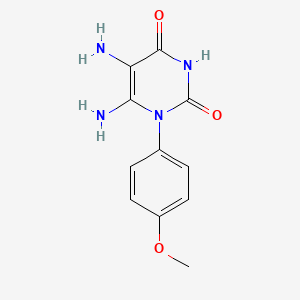
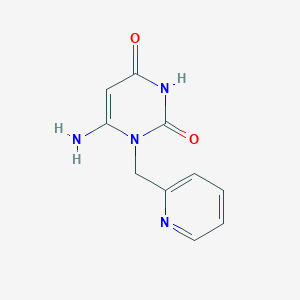
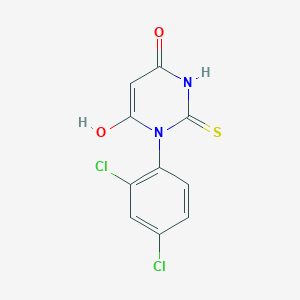
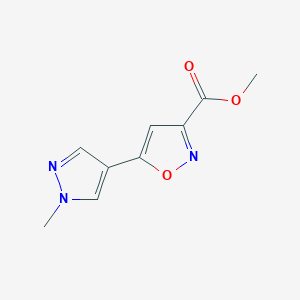
![Diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate](/img/structure/B7762375.png)
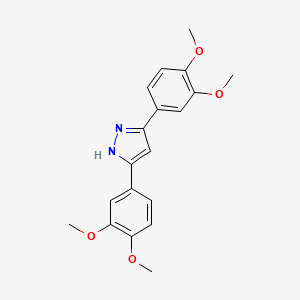
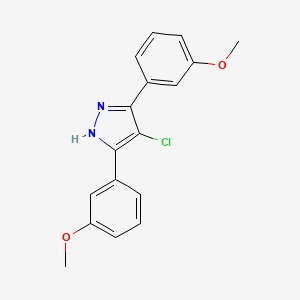
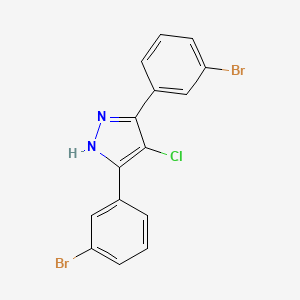
![4-[3-(diethylamino)propyl]-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B7762439.png)
